5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxymethyl group at the 5-position and a 4-methylpiperazin-1-ylmethyl group at the 7-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.
Attachment of the 4-Methylpiperazin-1-ylmethyl Group: This step involves the alkylation of the quinoline core with 4-methylpiperazine in the presence of a suitable alkylating agent like formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline core.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride with sodium hydride, formaldehyde with 4-methylpiperazine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in metabolic pathways, interfere with DNA replication and transcription, and modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
- 5-Methoxy-3-(pyrrolidin-1-yl)methyl-1H-indole
- 3-[(4-Methylpiperazin-1-yl)methyl]-5-nitro-1H-indole
- 3-[(4-Methylpiperazin-1-yl)methyl]-5-bromo-1H-indole
Uniqueness
5-(Methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-(methoxymethyl)-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H23N3O2/c1-19-6-8-20(9-7-19)11-13-10-14(12-22-2)15-4-3-5-18-16(15)17(13)21/h3-5,10,21H,6-9,11-12H2,1-2H3 |
InChI Key |
LLLBEKZVWWQWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.